1,4-苯并二氧杂-6,7-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

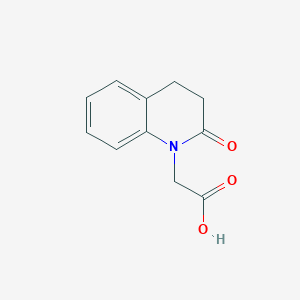

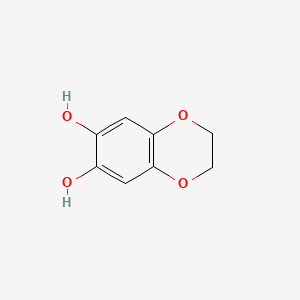

1,4-Benzodioxan-6,7-diol is a chemical compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxine-6,7-diol .

Synthesis Analysis

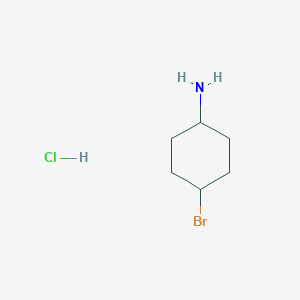

The synthesis of 1,4-Benzodioxan-6,7-diol involves the diazotization of 1,4-benzodioxan-6-amine and coupling reactions with different coupling components under optimized suitable experimental conditions at 0−5°C .

Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxan-6,7-diol is analyzed using theoretical descriptors . The compound has been studied for its α1-adrenergic antagonistic properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as color, density, hardness, and melting and boiling points, are not well-documented .

科学研究应用

合成策略和生物活性的概述

对苯并二氮杂卓的研究,包括 1,4-和 1,5-苯并二氮杂卓的合成方面,揭示了它们在药物中的关键作用,因为它们具有广泛的生物活性,如抗惊厥、抗焦虑和镇静作用。专注于使用邻苯二胺的合成策略的研究突出了这些化合物在药物化学中的重要性 (Teli、Teli、Soni、Sahiba 和 Agarwal,2023 年)。

环境和聚合物应用

进一步研究木质素模型化合物在水性 1,4-二氧杂环中的降解机理,以及在聚合物合成中使用可再生资源衍生的 1,4:3,6-二酐己糖,表明二氧杂环衍生物的多功能性。这些研究突出了它们在生产高性能、可生物降解的聚合物和理解环境降解过程中的潜力 (横山,2015 年;Fenouillot、Rousseau、Colomines、Saint-Loup 和 Pascault,2010 年)。

化学和生物学意义

苯并噻二氮杂卓衍生物在药物研究中的结构和功能意义,由于其广泛的生物活性,突出了像 1,4-苯并二氧杂-6,7-二醇这样的化合物在开发新治疗剂中的潜力。它们的活性跨越冠状动脉血管扩张、镇静、抗抑郁、降压和钙通道阻滞剂作用,突出了苯并噻二氮杂卓骨架在药物化学中的重要性 (Dighe、Vikhe、Tambe、Dighe、Dengale 和 Dighe,2015 年)。

未来方向

通过先进的氧化工艺降解药物的研究,以及探索苯并噻嗪作为生物活性支架,可以深入了解这些化合物的环境影响和治疗潜力。此类研究不仅有助于我们了解它们的环境归宿,而且还为设计具有增强疗效和安全性特征的新型治疗剂铺平了道路 (Qutob、Hussein、Alamry 和 Rafatullah,2022 年;Rai、Singh、Raj 和 Saha,2017 年)。

安全和危害

生化分析

Biochemical Properties

1,4-Benzodioxan-6,7-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, 1,4-Benzodioxan-6,7-diol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.

Cellular Effects

1,4-Benzodioxan-6,7-diol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Moreover, 1,4-Benzodioxan-6,7-diol has been shown to enhance the activity of antioxidant enzymes, leading to a decrease in oxidative damage within cells . These effects contribute to its potential therapeutic applications in inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of 1,4-Benzodioxan-6,7-diol involves its interactions with various biomolecules. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 1,4-Benzodioxan-6,7-diol can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . This activation leads to an increase in the production of antioxidant enzymes, which helps protect cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Benzodioxan-6,7-diol have been studied over time. It has been found to be relatively stable under standard laboratory conditions . Its stability may decrease under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that 1,4-Benzodioxan-6,7-diol can maintain its anti-inflammatory and antioxidant effects over extended periods, making it a promising candidate for chronic conditions .

Dosage Effects in Animal Models

The effects of 1,4-Benzodioxan-6,7-diol vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without causing any adverse effects . At higher doses, it may lead to toxicity and adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

1,4-Benzodioxan-6,7-diol is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The metabolic pathways of 1,4-Benzodioxan-6,7-diol also involve interactions with cofactors such as NADPH, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, 1,4-Benzodioxan-6,7-diol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 1,4-Benzodioxan-6,7-diol is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1,4-Benzodioxan-6,7-diol plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals may direct 1,4-Benzodioxan-6,7-diol to these compartments, enhancing its therapeutic efficacy

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMLLBLUIVEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550032 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90111-35-6 |

Source

|

| Record name | 2,3-Dihydro-1,4-benzodioxin-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90111-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1340345.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)